Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Methyl 2-(4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl)acetate: This compound has a similar pyridinyl structure but includes a naphthyl group.
Uniqueness
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of cyclohexyl and pyridinyl structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
QJBGAUAMERXQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2CCCCC2 |
Origin of Product |
United States |
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